molecular formula C23H16ClN3O4S B12053326 N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide CAS No. 477329-02-5

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

Cat. No.: B12053326
CAS No.: 477329-02-5
M. Wt: 465.9 g/mol
InChI Key: SPDDYNVPHOAYQG-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by:

  • Benzodioxol moiety: A 1,3-benzodioxol-5-yl group linked via an acetamide nitrogen.
  • Thioether bridge: A sulfanyl (-S-) group connecting the acetamide to a quinazolinone core.
  • Quinazolinone core: A 4-oxo-3,4-dihydroquinazolin-2-yl scaffold substituted with a 4-chlorophenyl group at position 2.

Properties

CAS No.

477329-02-5

Molecular Formula

C23H16ClN3O4S

Molecular Weight

465.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H16ClN3O4S/c24-14-5-8-16(9-6-14)27-22(29)17-3-1-2-4-18(17)26-23(27)32-12-21(28)25-15-7-10-19-20(11-15)31-13-30-19/h1-11H,12-13H2,(H,25,28)

InChI Key

SPDDYNVPHOAYQG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Condensation and Cyclization

This method constructs the quinazolinone core before introducing the sulfanylacetamide side chain:

Step 1: Synthesis of 3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydroquinazolin-2(1H)-Thione

  • Reactants : 4-Chlorophenyl isothiocyanate (1.2 equiv) and anthranilic acid (1.0 equiv).

  • Conditions : Reflux in dry toluene with triethylamine (2.5 equiv) for 8–12 hours.

  • Mechanism : Nucleophilic attack by the amine on isothiocyanate, followed by cyclodehydration.

  • Yield : 68–72% after recrystallization from ethanol.

Step 2: Thioether Formation with N-(1,3-Benzodioxol-5-yl)-2-Bromoacetamide

  • Reactants : Quinazolin-2-thione (1.0 equiv), N-(1,3-benzodioxol-5-yl)-2-bromoacetamide (1.1 equiv).

  • Conditions : K₂CO₃ (2.0 equiv) in anhydrous DMF at 60°C for 4 hours under N₂.

  • Key Insight : DMF enhances nucleophilicity of the thione sulfur, while K₂CO₃ deprotonates intermediates.

  • Yield : 85–89% (HPLC purity >98%).

One-Pot Tandem Synthesis

A streamlined approach combining cyclization and coupling in a single reactor:

Reaction Scheme :

  • Anthranilic acid + 4-chlorophenyl isothiocyanate → Quinazolin-2-thione intermediate.

  • In situ reaction with N-(benzodioxol-5-yl)-2-mercaptoacetamide.

Optimized Parameters :

ParameterValue
CatalystZnO nanomicelles (0.5 mol%)
SolventWater:EtOH (3:1 v/v)
Temperature80°C
Time6 hours
Yield78%

Advantages :

  • Eliminates intermediate isolation.

  • Eco-friendly solvent system reduces waste.

Alternative Pathways and Modifications

Microwave-Assisted Synthesis

Reduces reaction time from hours to minutes:

  • Conditions : 150 W irradiation, 100°C, 20 minutes.

  • Yield : 82% with comparable purity to conventional methods.

Solid-Phase Synthesis for Parallel Production

Immobilized anthranilic acid on Wang resin enables combinatorial library generation:

  • Loading Capacity : 0.8 mmol/g.

  • Cleavage Reagent : TFA:H₂O (95:5).

  • Purity : 90–94% after HPLC.

Critical Analysis of Reaction Conditions

Solvent Impact on Thioether Stability

Comparative data for Step 2 (thioether formation):

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7489
DMSO46.73.587
Acetonitrile37.5665

Polar aprotic solvents maximize sulfur nucleophilicity.

Catalytic Effects in Cyclization

  • Base Catalysts : K₂CO₃ > Na₂CO₃ > Et₃N in DMF.

  • Acid Catalysts : p-TsOH (5 mol%) reduces side products by 15% versus HCl.

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.32 (m, 8H, aromatic), 5.98 (s, 2H, dioxole CH₂), 4.12 (s, 2H, SCH₂CO).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1245 cm⁻¹ (C-O-C), 655 cm⁻¹ (C-S).

Chromatographic Purity Assessment

MethodColumnMobile PhaseRetention Time (min)Purity (%)
HPLCC18, 5 µmMeCN:H₂O (70:30)12.399.1
UPLC-MSHSS T3, 1.8 µm0.1% FA in H₂O:MeCN4.799.4

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ReagentCost per kg (USD)Required per kg Product
4-Chlorophenyl isothiocyanate3200.8 kg
N-(Benzodioxol-5-yl)-2-bromoacetamide4501.1 kg
ZnO nanomicelles12000.005 kg

Catalyst recycling reduces ZnO costs by 40% over five batches.

Waste Management Strategies

  • DMF recovery via vacuum distillation (85% efficiency).

  • Aqueous washes neutralized with Ca(OH)₂ to precipitate sulfide residues .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline derivative.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazolines, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer. The compound appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and inhibition of cell proliferation.

Antimicrobial Activity

The compound has also shown antimicrobial properties against a range of bacterial strains. Studies suggest that it disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

Preclinical studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It has been suggested that N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating conditions like Alzheimer's disease.

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide exhibited significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations Among Analogs

The target compound differs from analogs in three critical regions:

Substituents on the quinazolinone core.

Aromatic groups attached to the acetamide nitrogen .

Heterocyclic core replacements .

Table 1: Structural Comparison of the Target Compound and Analogs
Compound Name / CAS Core Structure R1 (Quinazolinone Sub.) R2 (Amide Sub.) Key Structural Features
Target Compound Quinazolinone 4-chlorophenyl 1,3-benzodioxol-5-yl Chloro-substituted quinazolinone; benzodioxolamide
438593-45-4 Quinazolinone 4-methylphenyl 1,3-benzodioxol-5-yl Methyl instead of chloro on quinazolinone
474790-20-0 Quinazolinone 4-methylphenyl 3,4-difluorophenyl Difluorophenyl amide; methyl on quinazolinone
452970-44-4 1,2,4-triazole N/A 1,3-benzodioxol-5-yl Triazole core replaces quinazolinone
Compounds 38/39 () Triazole N/A 2-/4-fluorobenzyl Fluorobenzyl amide; triazole-thioacetamide

Impact of Substituent Modifications

a) Quinazolinone Substitutions
  • 4-Chlorophenyl (Target) vs. In contrast, the methyl group (electron-donating) may increase lipophilicity, affecting membrane permeability . Chloro-substituted analogs are often associated with improved binding affinity in kinase inhibitors, though specific data for these compounds are unavailable.
b) Amide Substituent Variations
  • Benzodioxol (Target) vs. Difluorophenyl (474790-20-0) :
    • The benzodioxol group improves metabolic stability due to its cyclic ether structure, whereas difluorophenyl groups may enhance solubility and bioavailability through fluorination .
  • Fluorobenzyl (Compounds 38/39) :
    • Fluorine atoms in these analogs () likely reduce metabolic degradation, as seen in antimicrobial agents with MIC values of 8–16 µg/mL .
c) Core Heterocycle Replacements
  • Quinazolinone vs. Triazole (452970-44-4): Quinazolinones are planar and capable of π-π stacking, whereas 1,2,4-triazoles offer hydrogen-bonding sites (N-H groups), influencing target selectivity .

Hypothetical Pharmacological Implications

While direct activity data for the target compound are absent, structural analogs provide clues:

  • Antimicrobial Potential: Thioacetamide-triazoles (e.g., compounds 38/39) exhibit MIC values against E. coli, suggesting the target’s thioether bridge and acetamide group may confer similar activity .
  • Kinase Inhibition: The quinazolinone scaffold is common in kinase inhibitors (e.g., CDK5/p25 inhibitors in ). Substitutions like 4-chlorophenyl could enhance ATP-competitive binding .

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure

The compound's chemical formula is C23H16ClN3O4SC_{23}H_{16}ClN_{3}O_{4}S and has a molecular weight of 463.90 g/mol. The structure features a benzodioxole moiety, a quinazoline derivative, and a sulfanyl group, which are known to contribute to various biological activities.

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide against several bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

In one study, the compound exhibited strong activity against Bacillus subtilis, while showing moderate inhibition against Salmonella typhi and Staphylococcus aureus . The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

Enzyme Inhibition Type
Acetylcholinesterase (AChE)Strong Inhibitor
UreaseModerate Inhibitor

The inhibition of AChE is particularly noteworthy as it suggests potential applications in treating neurodegenerative diseases like Alzheimer's . The compound's ability to inhibit urease indicates its potential in managing conditions related to urea metabolism.

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial activity of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the molecular structure could enhance antibacterial properties .
  • Neuroprotective Potential : Research indicates that compounds similar to N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide show promise as neuroprotective agents due to their AChE inhibition capabilities .

Q & A

Q. What synthetic methodologies are most effective for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves coupling a thiazole or triazole intermediate with chloroacetyl chloride in the presence of a base like triethylamine. Key steps include:

  • Step 1: Reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in dioxane at 20–25°C (controlled temperature prevents side reactions).
  • Step 2: Neutralizing excess acid with triethylamine to stabilize intermediates.
  • Step 3: Recrystallizing the crude product from ethanol-DMF mixtures to enhance purity .
    Optimization Tips:
  • Use inert solvents (e.g., dioxane) to avoid hydrolysis of chloroacetyl chloride.
  • Monitor stoichiometry (e.g., 10 mmol amine to 10 mmol chloroacetyl chloride) to minimize byproducts.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple spectroscopic and analytical techniques:

  • 1H/13C NMR: Confirm the presence of the benzodioxolyl proton signals (δ 5.9–6.1 ppm) and the sulfanyl-acetamide backbone.
  • Mass Spectrometry (HRMS): Verify the molecular ion peak (e.g., [M+H]+ calculated for C22H16ClN3O4S: 454.06 Da).
  • X-ray Crystallography: Resolve the crystal structure to confirm stereochemistry, particularly the orientation of the 4-chlorophenyl group .

Q. What purification techniques are recommended to isolate this compound from reaction mixtures?

Methodological Answer:

  • Liquid-Liquid Extraction: Separate polar impurities using water and ethyl acetate.
  • Column Chromatography: Use silica gel with a gradient of ethyl acetate/hexane (30–70%) to isolate the target compound.
  • Recrystallization: Ethanol-DMF (3:1 v/v) yields high-purity crystals (>95%) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to quinazoline-targeted enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Dock the compound into the active site of dihydrofolate reductase (DHFR), a common quinazoline target. Focus on:
    • Hydrogen bonding between the sulfanyl group and Arg70.
    • Hydrophobic interactions of the 4-chlorophenyl ring with Val115.
  • MD Simulations (GROMACS): Simulate binding stability over 100 ns to assess conformational changes. Compare binding free energies (ΔG) with known inhibitors .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Assay Replication: Test the compound in parallel using enzyme inhibition (e.g., DHFR) and cell-based assays (e.g., MTT in HeLa cells).
  • Control Variables: Standardize assay conditions (pH, temperature, solvent concentration).
  • Meta-Analysis: Compare results with structurally analogous compounds (e.g., triazole derivatives in ) to identify SAR trends. Discrepancies may arise from membrane permeability differences in cell-based assays .

Q. How can the structure-activity relationship (SAR) guide the design of derivatives with enhanced potency?

Methodological Answer:

  • Modify Key Substituents:
    • Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., 4-CF3) to enhance enzyme inhibition.
    • Introduce methyl groups on the benzodioxole ring to improve lipophilicity and blood-brain barrier penetration.
  • Synthetic Validation: Prepare derivatives via the same coupling protocol and test in dose-response assays (IC50 comparisons) .

Q. What in vitro models are appropriate for evaluating this compound’s anti-inflammatory or anticancer potential?

Methodological Answer:

  • Cancer Models:
    • NCI-60 cell line panel for broad cytotoxicity screening.
    • Apoptosis assays (Annexin V/PI staining) in leukemia (e.g., K562) cells.
  • Inflammation Models:
    • LPS-induced TNF-α suppression in RAW 264.7 macrophages.
    • COX-2 inhibition assays using recombinant enzyme kits .

Q. How do stability studies inform formulation development for in vivo applications?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways.
  • HPLC Monitoring: Track degradation products (e.g., oxidized sulfanyl groups).
  • Formulation Solutions: Use lyophilization or lipid nanoparticles to stabilize hydrolytically labile groups (e.g., acetamide) .

Q. Key Challenges & Recommendations

  • Synthetic Scalability: Multi-step synthesis requires strict control of anhydrous conditions.
  • Toxicity Mitigation: Screen for off-target effects using proteome-wide affinity profiling.
  • Data Reproducibility: Use standardized reference compounds (e.g., methotrexate for DHFR assays).

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